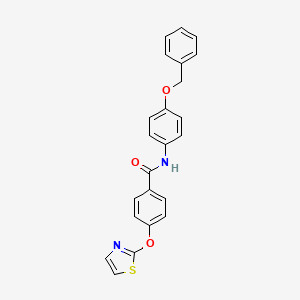

![molecular formula C24H20N2O2S B2870074 4-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361470-71-5](/img/structure/B2870074.png)

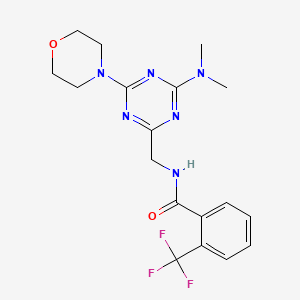

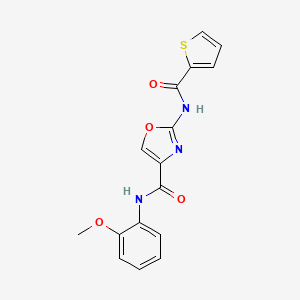

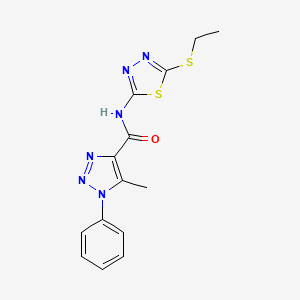

4-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Pharmaceutical Industry Applications

4-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide: is a benzamide derivative, a class of compounds widely used in the pharmaceutical industry. Benzamides are integral to the structure of various therapeutic agents, including antidiarrheal medications like loperamide, analgesics such as acetaminophen, local anesthetics like lidocaine, cholesterol-lowering drugs such as atorvastatin, and antihypertensive medications like valsartan .

Synthesis of Therapeutic Agents

This compound serves as an intermediate in the synthesis of therapeutic agents. The benzamide moiety is a common feature in drugs targeting a range of conditions, from cancer to hypercholesterolemia, and even juvenile hyperactivity. The versatility of benzamide derivatives makes them valuable for developing new medications with improved efficacy and reduced side effects .

Antimicrobial Activity

Benzamide derivatives exhibit antimicrobial properties, making them useful in the development of new antibiotics. With antibiotic resistance on the rise, the synthesis of new benzamide-based compounds like This compound could lead to breakthroughs in treating resistant bacterial strains .

Anticancer Drug Research

The thiazole ring present in this compound is associated with antitumor and cytotoxic activities. Thiazole derivatives have been studied for their potential effects on various human tumor cell lines, indicating the role of such compounds in developing new anticancer drugs .

Agricultural Applications

In agriculture, benzamide derivatives are used to synthesize compounds with anti-fungal and anti-bacterial properties. These properties are crucial for protecting crops from diseases and ensuring food security. The research into benzamide-based agrochemicals continues to be a significant field of study .

Material Science Applications

The chemical stability and reactive nature of benzamide derivatives make them suitable for applications in material science. They can be used in the synthesis of polymers and coatings that require specific properties such as thermal stability or chemical resistance .

Mechanism of Action

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Similar compounds have been found to have antimicrobial and antiproliferative effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide . These factors could include the pH of the environment, the presence of other compounds, and the temperature .

properties

IUPAC Name |

4-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2S/c1-28-21-13-11-19(12-14-21)22-16-29-24(25-22)26-23(27)20-9-7-18(8-10-20)15-17-5-3-2-4-6-17/h2-14,16H,15H2,1H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCVFJAIOFWEZFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(2-Ethylpyrazol-3-yl)phenyl]piperazin-2-one;dihydrochloride](/img/structure/B2869991.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2869996.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2869997.png)

![4-[6-Methyl-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B2870003.png)

![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2870010.png)

![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2870012.png)

![N-(4-chlorobenzyl)-4-{[5-(2-methylphenyl)pyrimidin-2-yl]oxy}benzamide](/img/structure/B2870013.png)